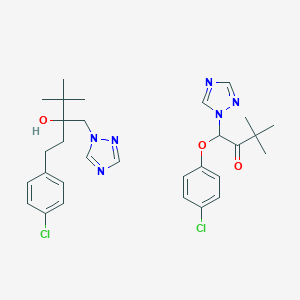![molecular formula C10H7N3O2S2 B053568 ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid CAS No. 114722-63-3](/img/structure/B53568.png)
([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid
Vue d'ensemble
Description
([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the fusion of a triazole ring with a benzothiazole moiety, which imparts unique chemical and biological properties. The presence of these fused rings makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these pathways.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a variety of biochemical pathways, suggesting that the compound may have wide-ranging effects on cellular metabolism.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Similar compounds have shown cytotoxic activities with potent ic50 values against certain cancer cell lines . This suggests that the compound may have potential anticancer effects.
Analyse Biochimique
Biochemical Properties
([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which allow the compound to bind effectively to the active sites of these enzymes. By inhibiting these enzymes, this compound can modulate various biochemical pathways, leading to its diverse pharmacological effects.
Cellular Effects
This compound has been found to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and upregulating pro-apoptotic genes such as Bax and p53 . Additionally, this compound can inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition can result in the modulation of biochemical pathways, such as the inhibition of carbonic anhydrase, which affects pH regulation and ion transport in cells . Additionally, this compound can alter gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are particularly relevant in the context of chronic diseases, where sustained modulation of biochemical pathways is necessary for therapeutic efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal cellular processes. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play key roles in metabolic processes . By modulating the activity of these enzymes, this compound can affect metabolic flux and alter metabolite levels . These changes in metabolic pathways can contribute to the compound’s pharmacological effects, including its anticancer and anti-inflammatory activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its pharmacological effects and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct this compound to specific cellular compartments, enhancing its ability to modulate biochemical pathways and exert its pharmacological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol, with refluxing temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: N-bromosuccinimide, halogenated compounds
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and halogenated benzothiazole compounds .
Applications De Recherche Scientifique
([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but contains a thiadiazine ring instead of a benzothiazole moiety.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Another similar compound with a thiadiazole ring, known for its antimicrobial properties.
Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar bioactivities.
Uniqueness
([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid is unique due to the combination of the triazole and benzothiazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring system enhances its ability to interact with multiple molecular targets, making it a versatile compound in drug discovery and development .
Propriétés
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S2/c14-8(15)5-16-9-11-12-10-13(9)6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHOAMHKGIWPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366365 | |
| Record name | 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114722-63-3 | |
| Record name | 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)
![[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B53495.png)







